The synthesis of 1-(3,4-Dichlorophenyl)-3-tetradecylurea typically involves the reaction of 3,4-dichlorophenyl isocyanate with tetradecyl amine. The general reaction can be summarized as follows:
This reaction is usually performed under controlled conditions to ensure high yield and purity. The reaction medium may include organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction .
1-(3,4-Dichlorophenyl)-3-tetradecylurea can participate in several chemical reactions:
Common reagents for these reactions include water for hydrolysis and sodium hydroxide for substitution reactions .
The mechanism of action for 1-(3,4-Dichlorophenyl)-3-tetradecylurea involves its interaction with specific biological targets. Research indicates that compounds of this class may exhibit inhibitory effects on certain enzymes or receptors involved in metabolic pathways. The precise mechanism often depends on the context of use and the specific biological system being studied .
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Melting Point | Not specified | 
| Solubility | Soluble in organic solvents | 
| Density | Not specified | 
The compound exhibits typical characteristics of phenylureas, including moderate solubility in organic solvents and potential bioactivity due to its structural features .
1-(3,4-Dichlorophenyl)-3-tetradecylurea has several scientific applications:
These applications highlight the compound's versatility in both academic research and industrial contexts .
Urea derivatives have evolved from metabolic waste products to privileged scaffolds in drug design. The discovery of N,N-dialkylurea structures in the mid-20th century marked a pivotal shift, revealing their capacity to modulate biological targets with high affinity. Early work focused on simple arylurea compounds, such as 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU), a soil metabolite of the herbicide diuron [5]. These compounds demonstrated unexpected bioactivity, prompting investigations into structurally optimized analogues. The 3,4-dichlorophenyl moiety emerged as a critical pharmacophore due to its electron-withdrawing properties and steric bulk, enhancing binding interactions in enzymes and receptors [1] [4]. By the 2010s, compounds like 1,3-Bis(3,5-dichlorophenyl) urea (COH-SR4) showcased the therapeutic potential of this chemical class, exhibiting potent anti-proliferative effects in cancer models through kinase inhibition and apoptosis induction [1].
Table 1: Evolution of Dichlorophenyl Urea Derivatives in Medicinal Chemistry
| Compound | Structural Features | Key Biological Activities | Significance | 
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-methylurea | Monosubstituted urea, short alkyl chain | Herbicide metabolite | Demonstrated environmental persistence [5] | 
| COH-SR4 | 1,3-Bis(3,5-dichlorophenyl)urea | Anti-melanoma, AMPK activation | Validated multi-target oncology applications [1] | 
| 1-(3,4-Dichlorophenyl)-3-tetradecylurea | C14 alkyl chain, monosubstituted dichlorophenyl | Hypothesized membrane interaction & kinase modulation | Target engagement via lipophilic anchoring | 
The strategic incorporation of a tetradecyl (C14) chain in 1-(3,4-dichlorophenyl)-3-tetradecylurea addresses dual pharmacological objectives: enhanced membrane penetration and prolonged target residence. Unlike shorter alkyl chains in predecessors (e.g., methyl or tetrahydrofuran groups in other urea derivatives [2] [3]), the C14 tail confers significant lipophilicity (predicted logP > 8), promoting integration into lipid bilayers and proximity to transmembrane signaling domains. This design leverages lessons from COH-SR4, where dichlorophenyl groups disrupt protein-protein interactions in oncogenic pathways like Akt and cyclin B1 [1]. The tetradecyl variant extends this paradigm by potentially anchoring to kinase allosteric sites or disrupting cholesterol-rich membrane microdomains, mechanisms critical in cancer and metabolic disorders. Additionally, the compound’s structural similarity to endogenous lipids may facilitate intracellular accumulation, circumventing efflux pumps that limit conventional therapeutics.
This review defines three interconnected research objectives:
Table 2: Key Hypotheses and Validation Approaches for 1-(3,4-Dichlorophenyl)-3-tetradecylurea
| Hypothesis | Validation Methodology | Expected Outcome | 
|---|---|---|
| C14 chain enhances cellular accumulation vs. shorter alkyl ureas | Radiolabeled uptake assays in SH-SY5Y and A375 cells | ≥5-fold increase in intracellular concentration | 
| AMPK activation mediates anti-lipogenic effects | Western blot for pAMPK in adipocytes; OCR/ECAR assays | Suppressed lipid droplet formation; increased glycolysis | 
| MAO-B inhibition mitigates neuroinflammation | Recombinant MAO-A/MAO-B enzyme kinetics | IC₅₀ < 100 nM for MAO-B with selectivity index >50 | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1